N-9-芴甲氧羰基-3-氟-DL-酪氨酸

描述

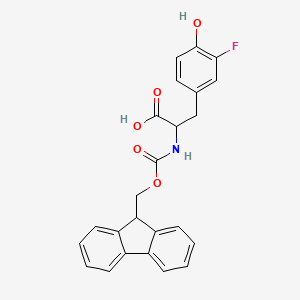

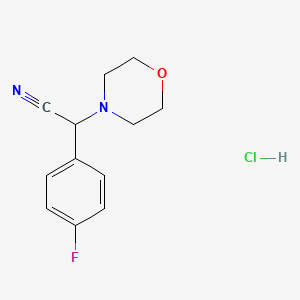

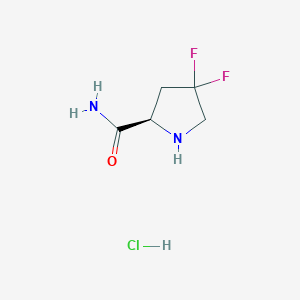

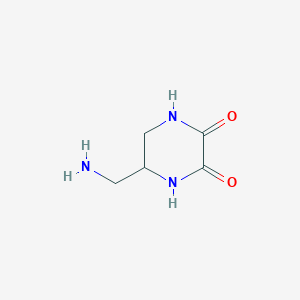

Fmoc-3-fluoro-DL-tyrosine is a non-natural amino acid that has gained increasing attention in the scientific community due to its potential applications in various areas such as drug discovery, bioconjugation, and protein engineering . It is a derivative of tyrosine, identified by its unique chemical structure, which comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .

Synthesis Analysis

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The method of preparing Fmoc-3-fluoro-DL-tyrosine is usually carried out by organic synthetic chemical methods. A common method is to react 3-fluoro-DL-tyrosine with Fmoc chloride using an esterification reaction to give the desired product .Molecular Structure Analysis

The molecular formula of Fmoc-3-fluoro-DL-tyrosine is C24H20FNO5 . It comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .Chemical Reactions Analysis

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .Physical and Chemical Properties Analysis

Fmoc-3-fluoro-DL-tyrosine has a molecular weight of 421.42 . It is identified by its unique chemical structure, which comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .科学研究应用

蛋白质组学研究

“N-9-芴甲氧羰基-3-氟-DL-酪氨酸”在蛋白质组学研究中具有潜在的应用价值 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该化合物可用于研究生物体中蛋白质的结构、功能和相互作用。

固相肽合成技术

该化合物也用于固相肽合成技术 . 固相肽合成是一种通过将氨基酸逐个添加到连接在不溶性聚合物载体上的不断增长的肽链上来合成肽的方法。

药物发现

“N-9-芴甲氧羰基-3-氟-DL-酪氨酸”在药物发现中具有潜在的应用 . 它可用于开发酶和受体的抑制剂,从而导致新药的开发。

生物偶联

生物偶联是该化合物应用的另一个领域 . 生物偶联是一种化学策略,用于在两个分子之间形成稳定的共价键,其中至少有一个是生物分子。

蛋白质工程

该化合物用于蛋白质工程 . 蛋白质工程是开发有用或有价值蛋白质的过程。这是一门年轻的学科,在蛋白质折叠和识别方面的研究中,为了解蛋白质设计原理而进行了大量研究。

蛋白质-蛋白质相互作用的研究

“N-9-芴甲氧羰基-3-氟-DL-酪氨酸”用于研究蛋白质-蛋白质相互作用 . 这些相互作用在预测蛋白质的细胞功能、了解细胞周期以及细胞本身的结构和功能中起着至关重要的作用。

安全和危害

Fmoc-3-fluoro-DL-tyrosine may be irritating to the eyes, skin, and respiratory tract, so it is necessary to wear appropriate personal protective equipment during operation, such as safety glasses, gloves, and protective masks . In addition, inhalation of its dust or contact with the skin should be avoided .

未来方向

Fmoc-3-fluoro-DL-tyrosine has potential applications in various scientific areas such as drug discovery, bioconjugation, and protein engineering . It has been used to develop inhibitors for enzymes and receptors, to modify the properties of peptides, and to study protein-protein interactions . These areas of application suggest promising future directions for research and development involving this compound.

作用机制

Target of Action

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is a precursor for the formation of iodinated thyroid hormones . The compound targets the protein superoxide dismutase [mn], mitochondrial .

Mode of Action

The Fmoc group in Fmoc-3-fluoro-DL-tyrosine is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is typically removed with a base such as pyridine , an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

Fmoc-3-fluoro-DL-tyrosine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It has been used to develop inhibitors for enzymes and receptors, to modify the properties of peptides, and to study protein-protein interactions .

Pharmacokinetics

The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of Fmoc-3-fluoro-DL-tyrosine is the production of peptides with varied physical properties due to the phosphorylation of the tyrosine amino acid . This can lead to the formation of iodinated thyroid hormones .

生化分析

Biochemical Properties

Fmoc-3-fluoro-DL-tyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine kinases can phosphorylate the tyrosine residue, altering the physical properties of peptides and proteins. This phosphorylation is crucial for signal transduction pathways. Additionally, Fmoc-3-fluoro-DL-tyrosine can serve as a precursor for the synthesis of iodinated thyroid hormones .

Cellular Effects

Fmoc-3-fluoro-DL-tyrosine influences various cellular processes. It can affect cell signaling pathways by serving as a substrate for tyrosine kinases, which phosphorylate the tyrosine residue. This phosphorylation can activate or deactivate signaling pathways, impacting gene expression and cellular metabolism. The compound’s role in these processes makes it valuable for studying cell function and signaling .

Molecular Mechanism

The molecular mechanism of Fmoc-3-fluoro-DL-tyrosine involves its interaction with enzymes and proteins. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine residue to participate in biochemical reactions. The fluorine atom in the compound can influence its binding affinity and specificity for certain enzymes, potentially altering enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3-fluoro-DL-tyrosine can change over time. The compound’s stability and degradation are critical factors to consider. It is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that Fmoc-3-fluoro-DL-tyrosine can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of Fmoc-3-fluoro-DL-tyrosine vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s benefits are maximized without inducing toxicity .

Metabolic Pathways

Fmoc-3-fluoro-DL-tyrosine is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases and deiodinases, which are responsible for its phosphorylation and conversion to iodinated thyroid hormones. These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of Fmoc-3-fluoro-DL-tyrosine within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help localize the compound to specific cellular compartments, ensuring its availability for biochemical reactions. The compound’s distribution can affect its localization and accumulation, impacting its overall activity .

Subcellular Localization

Fmoc-3-fluoro-DL-tyrosine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization can impact the compound’s activity and function, making it essential to understand its distribution within cells .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQUEERXNCSBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)